2-(4-tert-butylphenoxy)-N-(5-iodopyridin-2-yl)acetamide
Overview
Description
2-(4-tert-butylphenoxy)-N-(5-iodopyridin-2-yl)acetamide is a synthetic organic compound that features a tert-butyl group, a phenoxy group, and an iodopyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-iodopyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The reaction between 4-tert-butylphenol and an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Iodination of Pyridine: The iodination of pyridine to form 5-iodopyridine, which can be achieved using iodine and an oxidizing agent such as nitric acid.
Amide Bond Formation: The coupling of the phenoxyacetic acid intermediate with 5-iodopyridine under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(5-iodopyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or further oxidized to form carboxylic acids.
Reduction: The iodopyridinyl group can be reduced to form the corresponding pyridinyl group.
Substitution: The iodine atom in the iodopyridinyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include sodium azide (NaN₃) and sodium thiolate (NaSR).
Major Products
Oxidation: tert-Butyl alcohol, carboxylic acids.
Reduction: Pyridinyl derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(5-iodopyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(5-fluoropyridin-2-yl)acetamide
- 2-(4-tert-butylphenoxy)-N-(5-chloropyridin-2-yl)acetamide
- 2-(4-tert-butylphenoxy)-N-(5-bromopyridin-2-yl)acetamide
Uniqueness
2-(4-tert-butylphenoxy)-N-(5-iodopyridin-2-yl)acetamide is unique due to the presence of the iodine atom, which can confer distinct reactivity and biological activity compared to its fluorine, chlorine, and bromine analogs. The iodine atom’s larger size and different electronic properties can influence the compound’s binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-iodopyridin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O2/c1-17(2,3)12-4-7-14(8-5-12)22-11-16(21)20-15-9-6-13(18)10-19-15/h4-10H,11H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCYWLJPVBNUTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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